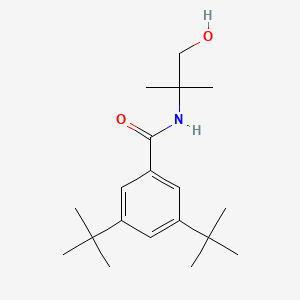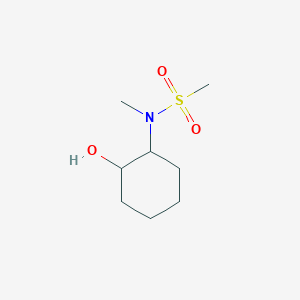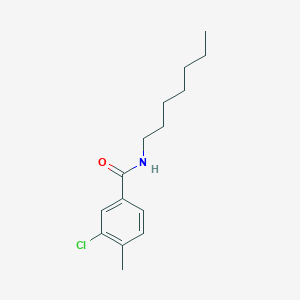
3,5-di-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including aromatic nucleophilic substitution reactions and the use of specific reagents like triphenyl phosphite and pyridine for polyamide formation. Such processes aim to create polymers with desirable thermal stability and solubility characteristics (Hsiao, Yang, & Chen, 2000).
Molecular Structure Analysis
Molecular structure analysis, particularly through vibrational spectroscopy and quantum chemical calculations, provides insights into the compound's electronic structure, vibrational modes, and chemical shifts in NMR analysis. This analysis helps in understanding the compound's stability and reactivity (Mathammal et al., 2016).
Chemical Reactions and Properties
The compound's reactivity, including its behavior in Bischler-Napieralski reactions, is crucial for synthesizing specific heterocyclic compounds, demonstrating its versatility in organic synthesis (Browne, Skelton, & White, 1981).
Physical Properties Analysis
Physical properties, including solubility, thermal stability, and film formation ability, are essential for applications in materials science. The synthesized polyamides exhibit high glass transition temperatures and thermal stability, making them suitable for high-performance applications (Liaw & Liaw, 1998).
Chemical Properties Analysis
Chemical properties, such as the compound's reactivity with isocyanides and its ability to undergo regioselective hydrolysis and transesterification, highlight its potential for creating functionally diverse derivatives. These properties are pivotal for tailoring the compound's functionality for specific applications (Krivec et al., 2016).
科学的研究の応用
Polymer Synthesis and Properties
A study conducted by Hsiao et al. (2000) detailed the synthesis and properties of ortho-linked polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) related to 4-tert-butylcatechol, emphasizing the flexibility, thermal stability, and solubility of these polymers, which could be potentially linked to derivatives of 3,5-di-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide in polymer applications (Hsiao, Yang, & Chen, 2000).
Ligand Design for Catalysis
Imamoto et al. (2012) explored rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation, showcasing the impact of bulky tert-butyl groups on catalytic performance and enantioselectivity, which could be analogous to the effects of 3,5-di-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide in ligand design (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Material Science and Organogels
Research by Wu et al. (2011) on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides highlighted the role of tert-butyl groups in influencing the gelation properties and aggregate formation. This indicates potential applications of 3,5-di-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide in the development of new organogel materials with specific optical properties (Wu, Xue, Shi, Chen, & Li, 2011).
Molecular Structure Analysis
A study on the molecular structure, vibrational, UV, NMR, HOMO-LUMO, MEP, NLO, and NBO analysis of 3,5-di-tert-butyl-4-hydroxybenzoic acid by Mathammal et al. (2016) provided insights into the electronic structure, stability, and reactivity of compounds with bulky tert-butyl groups. This research aids in understanding the chemical behavior of 3,5-di-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide and its potential applications in materials science (Mathammal, Sangeetha, Sangeetha, Mekala, & Gadheeja, 2016).
特性
IUPAC Name |
3,5-ditert-butyl-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2/c1-17(2,3)14-9-13(10-15(11-14)18(4,5)6)16(22)20-19(7,8)12-21/h9-11,21H,12H2,1-8H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKGPOONTAGLPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C)(C)CO)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(cyclohexylthio)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4616095.png)

![N-1,3-benzothiazol-2-yl-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4616112.png)
![N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4616126.png)

![2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanol](/img/structure/B4616144.png)
![methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4616148.png)
![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4616155.png)
![N-(2-furylmethyl)-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B4616160.png)
![ethyl N-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4616161.png)
![3-(2-phenylethyl)-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4616168.png)
![N-[4-(aminosulfonyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4616173.png)
![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4616189.png)
